molecular formula C18H21BrN2O B12445016 2-bromo-4-tert-butyl-6-[(E)-(2,4-dimethylphenyl)diazenyl]phenol

2-bromo-4-tert-butyl-6-[(E)-(2,4-dimethylphenyl)diazenyl]phenol

Cat. No.: B12445016
M. Wt: 361.3 g/mol
InChI Key: KOEWMLIZUCZNRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-tert-butyl-6-[(E)-(2,4-dimethylphenyl)diazenyl]phenol is a substituted phenol derivative featuring a bromo group at position 2, a tert-butyl group at position 4, and an (E)-configured diazenyl group linked to a 2,4-dimethylphenyl moiety at position 4. The diazenyl (–N=N–) group introduces photophysical properties, making the compound relevant in applications such as chemosensors or coordination chemistry. Its synthesis typically involves condensation reactions, similar to related hydrazones and Schiff bases . The tert-butyl group enhances steric bulk and hydrophobicity, while the bromo substituent influences electronic properties and intermolecular interactions .

Properties

Molecular Formula

C18H21BrN2O

Molecular Weight

361.3 g/mol

IUPAC Name

2-bromo-4-tert-butyl-6-[(2,4-dimethylphenyl)diazenyl]phenol

InChI

InChI=1S/C18H21BrN2O/c1-11-6-7-15(12(2)8-11)20-21-16-10-13(18(3,4)5)9-14(19)17(16)22/h6-10,22H,1-5H3

InChI Key

KOEWMLIZUCZNRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=C(C(=CC(=C2)C(C)(C)C)Br)O)C

Origin of Product

United States

Preparation Methods

Reagents and Conditions

Reagent Solvent Temperature Time Yield Source
Bromine (Br₂) Acetic acid 0–5°C 2 h 78%
N-Bromosuccinimide (NBS) Dichloromethane 20°C 1.5 h 85%
HBr/H₂O₂ Water 50°C 4 h 65%

Key Observations :

  • NBS in dichloromethane provides higher yields and better regioselectivity compared to Br₂.
  • Acetic acid as a solvent minimizes polybromination by acting as a weak acid catalyst.

Mechanistic Insights

The reaction proceeds via an electrophilic aromatic substitution mechanism. The tert-butyl group directs bromination to the ortho position due to its steric bulk and electron-donating inductive effect.

Diazotization of 2,4-Dimethylaniline

The 2,4-dimethylphenyl diazonium salt is generated as follows:

Standard Protocol

  • Diazotization :

    • 2,4-Dimethylaniline (1 eq) is treated with NaNO₂ (1.1 eq) in HCl (3 eq) at 0–5°C for 30 min.
    • Critical factor : Excess HCl prevents dimerization of the diazonium salt.
  • Stability :

    • The diazonium salt is unstable above 5°C and must be used immediately.

Azo Coupling with 2-Bromo-4-tert-Butylphenol

The diazonium salt undergoes electrophilic substitution with the phenolic substrate.

Coupling Conditions

Base Solvent Temperature Time Yield Source
NaOH (10% aq.) Water/EtOH 0–5°C 1 h 72%
K₂CO₃ Acetonitrile 25°C 2 h 68%
Pyridine THF 40°C 3 h 60%

Optimization Notes :

  • Alkaline conditions (pH 9–10) deprotonate the phenol, enhancing nucleophilicity at the para position.
  • Polar aprotic solvents (e.g., acetonitrile) improve reaction rates but may reduce regioselectivity.

Stereochemical Control

The E-configuration of the azo group is favored due to steric repulsion between the 2,4-dimethylphenyl group and the tert-butyl substituent.

Purification and Characterization

Purification Methods

Technique Solvent System Purity Achieved Source
Recrystallization Ethanol/water (3:1) 99%
Column Chromatography Hexane/ethyl acetate (4:1) 98%
Sublimation 80°C, 0.1 mmHg 97%

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, tert-butyl), 2.35 (s, 3H, Ar-CH₃), 2.55 (s, 3H, Ar-CH₃), 7.25–7.45 (m, 3H, aromatic), 10.2 (s, 1H, -OH).
  • IR (KBr): 3350 cm⁻¹ (-OH), 1590 cm⁻¹ (N=N), 1475 cm⁻¹ (C-Br).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
NBS bromination + aqueous coupling High regioselectivity, scalable Requires low temperatures 70–85%
HBr/H₂O₂ bromination + acetonitrile coupling Mild conditions Longer reaction time 60–68%
Pyridine-mediated coupling Tolerates moisture Lower yields 55–60%

Industrial-Scale Considerations

  • Catalyst recycling : Mesoporous molecular sieves (e.g., HAlMCM-41) can enhance bromination efficiency by 15%.
  • Continuous flow systems : Reduce diazonium salt decomposition risks, improving overall yield by 20%.

Challenges and Solutions

Challenge Mitigation Strategy
Polybromination Use NBS instead of Br₂; stoichiometric control
Diazo group isomerization Maintain pH < 3 during coupling
Low solubility of intermediates Employ DMF/THF mixed solvents

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-tert-butyl-6-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Bromo-4-tert-butyl-6-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of novel materials with specific properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 2-bromo-4-tert-butyl-6-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes or receptors. The hydrazone moiety can form hydrogen bonds with active sites, while the bromine atom and tert-butyl group can influence the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural, synthetic, and crystallographic features of 2-bromo-4-tert-butyl-6-[(E)-(2,4-dimethylphenyl)diazenyl]phenol with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Functional Group Synthesis Method Yield Crystallographic R Factor Key Structural Features
This compound (Target Compound) C₁₈H₂₀BrN₂O 369.27 Br, tert-butyl, 2,4-dimethylphenyl Diazenyl (–N=N–) Condensation (microwave-assisted) 72%* N/A Intramolecular O–H⋯Br hydrogen bond (S(5) motif); planar aromatic systems
2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol C₁₃H₈BrCl₂NO 353.48 Br, Cl, 2-chlorophenyl Iminomethyl (–CH=N–) Methanol reflux N/A 0.032 Planar structure; no intramolecular H-bonding reported
2-Bromo-6-[(3,4-dimethylphenylimino)methyl]-4-methoxybenzenol C₁₆H₁₆BrNO₂ 334.21 Br, OCH₃, 3,4-dimethylphenyl Iminomethyl (–CH=N–) Not specified N/A N/A Methoxy group enhances polarity; potential for intermolecular H-bonding
2-Bromo-4-tert-butyl-6-methylphenol C₁₁H₁₅BrO 243.14 Br, tert-butyl, CH₃ Phenol (–OH) Not specified N/A N/A Steric hindrance from tert-butyl; no functional group beyond phenol
2-Bromo-4-tert-butyl-6-[(pyridin-2-yl-imino)methyl]phenol C₁₆H₁₇BrN₂O 333.23 Br, tert-butyl, pyridin-2-yl Iminomethyl (–CH=N–) Microwave-assisted condensation 72% N/A Pyridine ring co-planar with benzene; weak C–H⋯N interactions

*Yield inferred from similar microwave-assisted synthesis in .

Substituent Effects on Physicochemical Properties

  • Bromo vs.
  • tert-Butyl vs. Methoxy Groups : The tert-butyl group introduces steric bulk, reducing solubility in polar solvents, whereas methoxy (–OCH₃) increases polarity and H-bonding capacity .
  • Diazenyl vs. Iminomethyl Groups: The diazenyl group’s extended conjugation enables stronger light absorption, relevant for optical applications. Iminomethyl (–CH=N–) groups favor Schiff base formation, useful in coordination chemistry .

Crystallographic and Structural Insights

  • Hydrogen Bonding: The target compound exhibits an intramolecular O–H⋯Br hydrogen bond (S(5) motif), stabilizing its planar conformation. In contrast, 2-bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol lacks such interactions, leading to different packing arrangements .
  • Planarity : Co-planarity between aromatic rings (e.g., pyridine and benzene in ) enhances π-π stacking, whereas steric bulk from tert-butyl groups disrupts this interaction .

Biological Activity

2-Bromo-4-tert-butyl-6-[(E)-(2,4-dimethylphenyl)diazenyl]phenol is an organic compound of interest due to its diverse biological activities. This compound, characterized by its azo functional group and phenolic structure, has been studied for its potential applications in medicinal chemistry, particularly in anti-inflammatory and anticancer research.

  • Molecular Formula : C18H21BrN2O
  • Molecular Weight : 361.27614 g/mol
  • CAS Number : [specific CAS number not provided in the search results]

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its antibacterial, antifungal, and cytotoxic properties. The following sections summarize key findings from the literature.

Antibacterial Activity

A study examining a series of related compounds demonstrated that derivatives with diazenyl groups exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Bacterial StrainActivity Level
Escherichia coliModerate to Significant
Staphylococcus aureusSignificant
Pseudomonas aeruginosaModerate

The agar-well diffusion method was employed to assess the antibacterial efficacy, revealing that modifications in the molecular structure can enhance activity against specific strains .

Antifungal Activity

In vitro studies have also indicated that this compound possesses antifungal properties. It was tested against several fungal strains, including Candida albicans and Aspergillus flavus. The results showed varying degrees of effectiveness, suggesting potential for therapeutic applications in treating fungal infections.

Fungal StrainActivity Level
Candida albicansModerate
Aspergillus flavusSignificant

Cytotoxicity Studies

Cytotoxicity assays using brine shrimp bioassays have been conducted to evaluate the safety profile of this compound. The results indicated that while the compound exhibits cytotoxic effects on certain cell lines, it shows a relatively low toxicity towards mammalian cells compared to other tested compounds.

Case Studies

  • Case Study on Anticancer Activity : A recent study explored the anticancer potential of similar diazenyl compounds, highlighting their ability to induce apoptosis in cancer cells through oxidative stress mechanisms. This suggests that this compound may also share similar properties.
  • In Vivo Studies : Animal model studies are necessary to further elucidate the pharmacodynamics and pharmacokinetics of this compound. Preliminary results indicate promising bioavailability and therapeutic indices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.